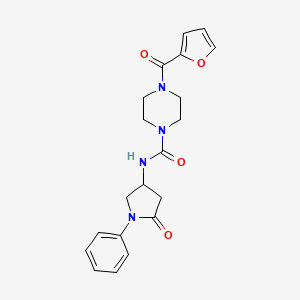

1-Fluorosulfonyloxy-2-(3-phenylpropanoyl)benzene

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sulfonyl fluorides have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science . They are a prevalent structural unit found in biologically active molecules and versatile synthetic intermediates in modern organic synthesis .

Synthesis Analysis

Direct fluorosulfonylation with fluorosulfonyl radicals has emerged as a concise and efficient approach for producing sulfonyl fluorides . This method represents a concise and effective approach for C–SO2F bond formation .Chemical Reactions Analysis

Fluorosulfonylation of the corresponding fluorosulfonyl radical (FSO2) is more challenging and remains less well explored . As one of the sulfur-centered radicals, the highly active fluorosulfonyl radical has been ignored for a long time owing to its instability and difficulty of generation .Wissenschaftliche Forschungsanwendungen

Proton Exchange Membranes

1-Fluorosulfonyloxy-2-(3-phenylpropanoyl)benzene is utilized in synthesizing fluorinated sulfonated semi-crystalline poly (arylene ether) copolymers, which have significant applications in proton exchange membranes. These membranes exhibit high ion exchange capacity, mechanical stability, thermal stability, and oxidative stability, making them suitable for replacing commercial membranes like Nafion 212® in various applications (Kim, Park, & Lee, 2020).

Synthesis of Pyridinethione

The compound is used in the synthesis of pyridinethiones. Pyridinethione derivatives can be further annulated into various heterocyclic ring systems, expanding the possibilities in organic synthesis and pharmacological research (Elkholy, Abu-Shanab, & Erian, 2000).

Non-Ligand Binding Pocket Antiandrogen Discovery

Molecular topology techniques involving 1-Fluorosulfonyloxy-2-(3-phenylpropanoyl)benzene have led to the discovery of novel non-ligand binding pocket (non-LBP) antagonists of the androgen receptor (AR). This is crucial for the development of new therapeutic agents targeting AR-related conditions (Caboni et al., 2014).

Catalytic Enantioselective Michael Addition Reactions

This chemical is integral in catalytic enantioselective Michael addition reactions, which are key in preparing compounds with the pharmacophoric 3-fluorooxindole moiety and quaternary C-F stereogenic center. Such reactions are vital in synthesizing biologically relevant molecules (Zhu, Ni, Soloshonok, Han, & Pan, 2019).

Development of Novel Fluorophores

The compound plays a role in the synthesis of novel architectures for green fluorophores. It supports the creation of solid-state emissive, water-soluble, solvent- and pH-independent fluorophores with high fluorescence emission and photostability, which are crucial in imaging applications and luminescent materials (Beppu, Tomiguchi, Masuhara, Pu, & Katagiri, 2015).

Optical Waveguide Materials

The synthesis of fluorinated phthalazinone monomers and their polymers, involving this compound, is significant in creating materials for optical waveguides. These polymers exhibit excellent thermal properties and solubility in common aprotic solvents (Xiao, Wang, Jin, Jian, & Peng, 2003).

Synthesis of Sulfonated Monomers

1-Fluorosulfonyloxy-2-(3-phenylpropanoyl)benzene is essential in the synthesis of new sulfonated monomers for polyarylether, which may find applications as proton exchange membranes (McKay, Lashlee, Marshall, & Kopitzke, 2005).

Wirkmechanismus

Target of Action

Sulfonyl fluorides, a group to which this compound belongs, have found widespread applications in organic synthesis, chemical biology, drug discovery, and materials science .

Mode of Action

The mode of action of 1-Fluorosulfonyloxy-2-(3-phenylpropanoyl)benzene is likely related to its fluorosulfonyl group. Fluorosulfonyl radicals have emerged as a concise and efficient approach for producing sulfonyl fluorides . The general mechanism involves the electrophile forming a sigma-bond to the benzene ring, generating a positively charged intermediate. A proton is then removed from this intermediate, yielding a substituted benzene ring .

Biochemical Pathways

The compound likely participates in electrophilic aromatic substitution reactions, a common pathway for benzene derivatives .

Result of Action

Sulfonyl fluorides, in general, have been used in the synthesis of biologically active molecules and versatile synthetic intermediates .

Action Environment

The stability and reactivity of similar compounds can be influenced by factors such as temperature, ph, and the presence of other chemical species .

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

1-fluorosulfonyloxy-2-(3-phenylpropanoyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13FO4S/c16-21(18,19)20-15-9-5-4-8-13(15)14(17)11-10-12-6-2-1-3-7-12/h1-9H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZJVYKHDYAUVNEK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCC(=O)C2=CC=CC=C2OS(=O)(=O)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13FO4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-Fluorosulfonyloxy-2-(3-phenylpropanoyl)benzene | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[benzyl(phenyl)amino]-N-(4-cyanooxan-4-yl)acetamide](/img/structure/B2408636.png)

![3-[4-(4-Chlorophenyl)sulfanyl-3,5-dimethylpyrazole-1-carbonyl]chromen-2-one](/img/structure/B2408640.png)

![3-[3-(2,5-dimethyl-1H-pyrrol-1-yl)-2-thienyl]-3-oxopropanenitrile](/img/structure/B2408643.png)

![N-(4-acetylphenyl)-1-(4-(trifluoromethyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2408649.png)

![N-(4-fluorobenzyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2408652.png)

![tert-butyl N-[1-(benzylcarbamoyl)ethyl]carbamate](/img/structure/B2408653.png)